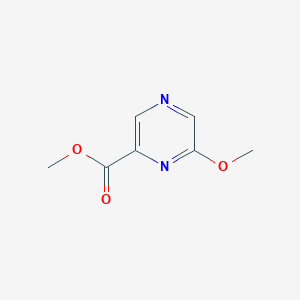
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Overview
Description
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds that contain two nitrogen atoms and one oxygen atom in a five-membered ring .
Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid consists of a five-membered 1,3,4-oxadiazole ring attached to a phenyl group and a carboxylic acid group . The exact molecular structure can be represented by the SMILES stringOC(=O)c1nnc(o1)-c2ccccc2 .
Scientific Research Applications
Pharmaceutical Drug Development
The 1,3,4-oxadiazole ring is a common motif in medicinal chemistry due to its resemblance to carboxylic acids, esters, and amides, which are often found in drug molecules . 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid can serve as a bioisostere in the design of new drugs, potentially offering improved pharmacokinetic properties or reduced toxicity. Its structural features may be exploited to enhance binding affinity or specificity towards biological targets, making it valuable for the development of novel therapeutic agents.
Antimicrobial Agents
Compounds containing the 1,3,4-oxadiazole core have demonstrated a broad spectrum of antimicrobial activity . The phenyl group in 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid could be modified to target specific microbial enzymes or pathways, leading to the development of new antibiotics or antifungal agents with unique mechanisms of action.
Anti-Inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of 1,3,4-oxadiazole derivatives make them candidates for the treatment of pain and inflammatory disorders . 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid could be incorporated into molecules designed to modulate inflammatory mediators or pain receptors, contributing to the discovery of new pain relief medications.
Anticancer Research
1,3,4-Oxadiazole derivatives have shown promise in anticancer research, with the ability to interfere with various stages of tumor development . 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid might be used to synthesize compounds that target cancer cell metabolism, proliferation, or survival pathways, offering a starting point for the synthesis of potential anticancer drugs.
Antiviral Agents
The structural versatility of 1,3,4-oxadiazoles allows for the creation of compounds with antiviral activities . By modifying 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid , researchers can design molecules that inhibit viral entry, replication, or assembly, which could lead to treatments for viral infections.
Antidiabetic Agents
1,3,4-Oxadiazole derivatives have been explored for their potential antidiabetic effects, possibly through the modulation of enzymes involved in glucose metabolism . 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid could be a precursor in the synthesis of molecules that act on insulin receptors or other targets relevant to diabetes management.
CNS Active Drugs
The central nervous system (CNS) activity of some 1,3,4-oxadiazole derivatives, including potential anxiolytic or anticonvulsant effects, opens up possibilities for CNS drug discovery . 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid could be utilized to develop new treatments for neurological disorders.
Agricultural Chemistry
In the field of agricultural chemistry, 1,3,4-oxadiazole derivatives can be used to create novel pesticides or herbicides . The structural adaptability of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid allows for the synthesis of compounds with specific activities against agricultural pests or weeds, potentially leading to safer and more effective crop protection solutions.
Future Directions
The future directions for research on 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicine and agriculture . The development of new synthesis methods and the study of their mechanisms of action are also important areas of future research .
properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTMDIVCEAEJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633342 | |
| Record name | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | |
CAS RN |
99066-76-9 | |
| Record name | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99066-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)
![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)
![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)
![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)
